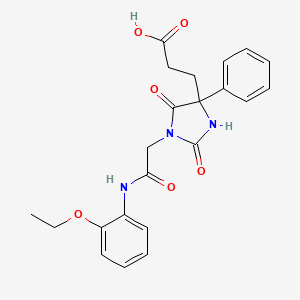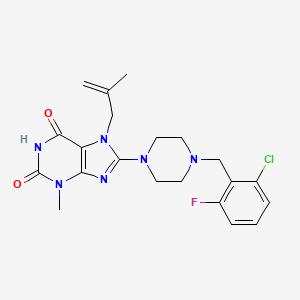![molecular formula C12H14F3N3O2 B2927952 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1574546-15-8](/img/structure/B2927952.png)
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This specific compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly alter its chemical and physical properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a reaction involving 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate was carried out in a three-necked round-bottomed flask . The reaction was performed at room temperature for 2-3 hours, and the solvent was then removed . The residue was added to water, and the precipitate formed was filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, was determined to be monoclinic with a P21/c space group .Applications De Recherche Scientifique
Chemistry and Chemical Properties
This compound is related to the broader class of chemicals that include pyrimidine and piperidine derivatives. Research into compounds containing the pyrimidine ring, such as 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid, highlights their significant role in the development of novel materials and molecules with unique properties. For instance, pyrimidine derivatives are known for their diverse chemical reactions and potential as ligands in complex compounds, showcasing a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These characteristics suggest the potential of this compound in synthesizing new materials with specific desired properties.
Biological and Medicinal Research
In biological and medicinal chemistry, pyrimidine cores, such as those found in this compound, are of interest due to their broad applicability and bioavailability. The pyranopyrimidine scaffold is a key precursor in the medicinal and pharmaceutical industries for its wide range of applications and its role in the development of lead molecules through hybrid catalysts (Parmar, Vala, & Patel, 2023). This highlights the compound's relevance in drug discovery and the synthesis of biologically active molecules.
Environmental Science and Toxicology
Compounds with pyrimidine structures, including fluorinated derivatives, are also a subject of environmental and toxicological studies. Research into perfluorinated acids, closely related to the trifluoromethyl group in this compound, indicates concerns about their bioaccumulation potential and environmental persistence. Studies have elucidated the complex behaviors of these compounds in the environment, including their potential sources, environmental fate, and effects on human health and ecosystems (Wang, Cousins, Scheringer, & Hungerbühler, 2013). This information is crucial for assessing the environmental impact of chemicals with similar structures.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They interact with various proteins and receptors in the nervous system, but the specific targets for this compound need further investigation.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Pharmacokinetics
Its molecular weight of 28925 suggests that it might have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed
Result of Action
The compound’s action at the molecular and cellular level is likely to result in reduced inflammation and neuroprotection, based on the effects observed for similar compounds . Specifically, these compounds have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)6-10(17-7)18-4-2-8(3-5-18)11(19)20/h6,8H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLFXJAZDORSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)

![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)



